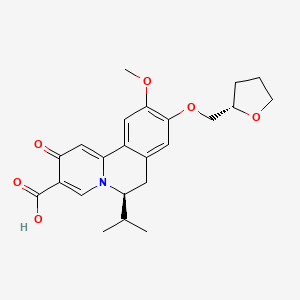

Hbv-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO6 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(6S)-10-methoxy-2-oxo-9-[[(2S)-oxolan-2-yl]methoxy]-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |

InChI |

InChI=1S/C23H27NO6/c1-13(2)18-7-14-8-22(30-12-15-5-4-6-29-15)21(28-3)9-16(14)19-10-20(25)17(23(26)27)11-24(18)19/h8-11,13,15,18H,4-7,12H2,1-3H3,(H,26,27)/t15-,18-/m0/s1 |

InChI Key |

GDEJNWZHQGXKGA-YJBOKZPZSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OC[C@@H]4CCCO4 |

Canonical SMILES |

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCC4CCCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Therapeutic Mechanisms Against Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While a specific compound designated "Hbv-IN-24" does not appear in publicly available scientific literature or clinical trial databases, the quest for a functional cure for Hepatitis B Virus (HBV) has led to a diverse and rapidly advancing pipeline of therapeutic agents. This technical guide provides an in-depth overview of the core mechanisms of action of current and investigational drugs against HBV, supported by available quantitative data, experimental methodologies, and visual representations of key pathways.

The HBV Lifecycle: A Blueprint for Therapeutic Targeting

The persistence of HBV infection is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA acts as a viral minichromosome, serving as the template for the transcription of all viral RNAs and subsequent replication.[1] A successful therapeutic strategy must therefore aim to either suppress viral replication to an undetectable level, eliminate the cccDNA reservoir, or stimulate a potent and sustained immune response capable of clearing infected cells.

Classes of Anti-HBV Agents and Their Mechanisms of Action

Immunomodulators: Harnessing the Host's Defenses

Immunomodulatory therapies are designed to augment the patient's own immune system to combat the HBV infection.

-

Interferon alfa-2b (IFN-α2b): This cytokine has a dual mechanism of action. It induces the expression of antiviral proteins within hepatocytes, thereby inhibiting viral replication. Concurrently, it enhances the cytotoxic activity of natural killer (NK) cells and HBV-specific T cells, promoting the clearance of infected cells.

Nucleos(t)ide Analog Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are the current standard of care for chronic hepatitis B. These drugs are analogs of natural deoxynucleotides and function by inhibiting the HBV DNA polymerase.

-

Mechanism: Upon phosphorylation to their active triphosphate form, NRTIs are incorporated into the growing viral DNA chain during reverse transcription. Lacking a 3'-hydroxyl group, they act as chain terminators, halting viral genome replication.[2] Examples of NRTIs include adefovir, entecavir, and tenofovir.[2]

Emerging and Investigational Therapies

A new wave of therapeutic agents is being developed to target different stages of the HBV lifecycle and to overcome the limitations of current treatments.

-

IMC-I109V: This investigational agent is an Immune-mobilizing monoclonal T-cell receptor Against Virus (ImmTAV). It is a bispecific molecule designed to redirect a patient's T cells to recognize and eliminate HBV-infected hepatocytes by targeting the hepatitis B surface antigen (HBsAg).[3]

-

PBGENE-HBV: Representing a novel gene-editing approach, PBGENE-HBV utilizes the ARCUS nuclease platform. This therapy is designed to be delivered in vivo to hepatocytes, where it targets and cleaves both the cccDNA and any HBV DNA that has integrated into the host genome.[4][5] This dual action aims to permanently eliminate the sources of viral persistence.

Quantitative Insights from Preclinical and Clinical Investigations

The efficacy of anti-HBV agents is quantified through various virological and serological markers. The following tables summarize key data for selected therapies.

Table 1: Clinical Efficacy of Interferon alfa-2b in HBeAg-Negative Chronic Hepatitis B

| Outcome Measure | Interferon alfa-2b Group | Control Group | p-value | Reference |

| Sustained Virological Response | 33% | 0% | < .001 | [6] |

| HBsAg Seroconversion | 10% | 0% | Not Specified | [6] |

| Improvement in Liver Histology (Knodell Score) | Significant Reduction (10.3 to 5.3) | No Significant Change (9.3 to 9.8) | .01 | [6] |

Table 2: Early Clinical Data for PBGENE-HBV

| Parameter | Finding | Study Phase | Reference |

| HBsAg Levels | Substantial reduction in 2 of 3 participants at the lowest dose | Phase 1 | [4] |

| Safety Profile | Well-tolerated in initial human cohort and preclinical models | Preclinical & Phase 1 | [4][5] |

| Mechanism of Action | Confirmed elimination of cccDNA and integrated HBV DNA | Preclinical | [5] |

Methodologies in HBV Research: A Glimpse into Experimental Protocols

The development and evaluation of anti-HBV therapies rely on a suite of standardized and specialized experimental protocols.

Protocol for Quantitative HBsAg Measurement (Chemiluminescent Microparticle Immunoassay - CMIA)

-

Sample Collection and Preparation: Serum is isolated from whole blood. Samples with anticipated high HBsAg titers are serially diluted.

-

Immuno-capture: The serum sample is incubated with microparticles coated with monoclonal anti-HBs antibodies, allowing for the capture of HBsAg.

-

Signal Generation: An acridinium-labeled anti-HBs antibody conjugate is added, which binds to the captured HBsAg, forming a sandwich complex. A trigger solution is then added to initiate a chemiluminescent reaction.

-

Detection and Quantification: The intensity of the emitted light is measured by a luminometer. The HBsAg concentration is calculated based on a standard curve generated from samples of known concentrations.

Visualizing the Battleground: HBV Pathways and Therapeutic Interventions

Caption: Key stages of the HBV lifecycle and the points of intervention for NRTIs and gene-editing therapies.

Caption: The mechanism of action of an ImmTAV molecule like IMC-I109V, which bridges T cells and infected hepatocytes.

References

- 1. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunocore presents Phase 1 data for hepatitis B candidate at AASLD's The Liver Meeting | INN [investingnews.com]

- 4. News: FDA Clears First-Ever In Vivo Gene-Editing Trial for Chronic Hepatitis B in the United States - CRISPR Medicine [crisprmedicinenews.com]

- 5. Precision BioSciences Highlights Preclinical Data and Outlines Design of First-in-Human Clinical Trial for PBGENE-HBV for Treatment of Chronic Hepatitis B | Precision BioSciences [investor.precisionbiosciences.com]

- 6. A randomized, controlled trial of a 24-month course of interferon alfa 2b in patients with chronic hepatitis B who had hepatitis B virus DNA without hepatitis B e antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Novel N-Hydroxypyridinedione-Based Inhibitors of Hepatitis B Virus RNase H: A Technical Overview

For Immediate Release

[City, State] – November 8, 2025 – In the ongoing global effort to combat chronic Hepatitis B Virus (HBV) infection, which affects over 250 million people worldwide, a promising new class of inhibitors targeting the viral Ribonuclease H (RNase H) has emerged. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel N-hydroxypyridinedione (HPD) analogues, which have demonstrated significant antiviral potency and favorable pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics.

While the specific compound "Hbv-IN-24" did not yield public data in a comprehensive search, this guide will focus on a representative and well-documented class of novel HBV inhibitors to illustrate the scientific and technical advancements in the field. The data and methodologies presented herein are based on recent preclinical findings and aim to provide a detailed resource for the scientific community.

Introduction to HBV RNase H as a Therapeutic Target

The HBV RNase H is a critical enzymatic domain of the viral polymerase responsible for the degradation of the pregenomic RNA (pgRNA) template during the reverse transcription process. This cleavage is an essential step for the synthesis of the viral DNA genome. Inhibition of RNase H activity leads to the termination of viral replication, making it a key target for the development of new anti-HBV agents. Unlike current nucleos(t)ide analogue therapies which primarily target the polymerase activity, RNase H inhibitors offer a distinct mechanism of action with the potential for synergistic effects in combination therapies.

Discovery of N-Hydroxypyridinedione (HPD) Analogues

The discovery of HPD analogues as potent HBV RNase H inhibitors stemmed from a focused drug discovery effort. The design of these compounds is based on their ability to chelate the two essential Mg²⁺ ions within the catalytic active site of the RNase H enzyme, thereby blocking its function. A series of novel HPD imines and oximes were synthesized and evaluated for their anti-HBV activity.

Synthesis Pathway

The synthesis of the novel HPD compounds is achieved through a multi-step synthetic route. A generalized pathway is outlined below. For specific details on reagents and conditions, please refer to the cited experimental protocols.

Caption: Generalized synthesis pathway for N-hydroxypyridinedione analogues.

Quantitative Analysis of Antiviral Activity

The synthesized HPD compounds were evaluated for their efficacy against HBV replication and for their cytotoxicity in cell-based assays. The key quantitative metrics are summarized in the table below.

| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 22 | 0.9 | >100 | >111 |

| 31 | 0.5 | 56 | 112 |

| 33 | 2.3 | >100 | >43 |

| 34 | 1.8 | >100 | >55 |

| 35 | 3.5 | >100 | >28 |

| 36 | 1.2 | 85 | 71 |

| 37 | 0.8 | 90 | 112.5 |

| 38 | 1.5 | >100 | >67 |

| 39 | 2.1 | >100 | >48 |

| 40 | 4.7 | >100 | >21 |

| 41 | 6.2 | >100 | >16 |

| 42 | 3.9 | >100 | >26 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HBV replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

General Synthesis of N-Hydroxypyridinedione Analogues

The synthesis of the HPD compounds generally follows a three-step process[1]:

-

N-oxidation: The starting substituted pyridine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide.

-

Hydroxylation: The pyridine N-oxide is then treated with acetic anhydride followed by hydrolysis to introduce a hydroxyl group, yielding the N-hydroxypyridinone intermediate.

-

Condensation: The final HPD imine or oxime analogues are synthesized through the condensation of the N-hydroxypyridinone intermediate with various substituted amines or hydroxylamines.

Anti-HBV Activity Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay with an HBV-producing cell line, such as HepG2.2.15 cells.

References

Preliminary Cytotoxicity Profile of Hbv-IN-24: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary cytotoxicity profile of Hbv-IN-24, a potent Hepatitis B Virus (HBV) inhibitor. This compound, identified chemically as (2ʹS, 6S)-1a, has demonstrated significant promise in preclinical studies. This document synthesizes the available data on its cytotoxic properties, outlines the experimental methodologies employed for its assessment, and visualizes key experimental workflows.

Core Findings on Cytotoxicity

This compound has been evaluated for its cytotoxic effects, particularly in comparison to its parent compound, RG7834, which was discontinued from clinical trials due to neurotoxicity. The primary research indicates a significantly improved safety profile for this compound.

Quantitative Cytotoxicity Data

While the primary literature qualitatively describes this compound as having an improved neurotoxicity profile, specific quantitative cytotoxicity values (e.g., CC50 in various cell lines) are not explicitly provided in the seminal publication. The assessment of cytotoxicity was primarily based on morphological observation of neuronal cells.

| Compound | Cell Line | Assay Type | Observed Effect | Quantitative Data |

| This compound ((2'S, 6S)-1a) | PC12 | Neurite Outgrowth/Morphology | Cells showed similar morphological structures to the control group with clearly visible neurites. | Not Provided |

| RG7834 (Reference) | PC12 | Neurite Outgrowth/Morphology | Most cells became round and shrunken with the disappearance of neurites. | Not Provided |

Experimental Protocols

The following section details the methodology used to assess the neurotoxicity of this compound as described in the primary literature.

In Vitro Neurotoxicity Assay

Objective: To evaluate the potential neurotoxicity of this compound by observing its effect on the morphology and neurite outgrowth of rat pheochromocytoma (PC12) cells.

Cell Line:

-

PC12 (rat pheochromocytoma cell line)

Methodology:

-

Cell Culture: PC12 cells were cultured in an appropriate medium and conditions to induce differentiation and neurite outgrowth.

-

Compound Treatment: Differentiated PC12 cells were treated with this compound and the reference compound, RG7834, at a specified concentration. A vehicle-treated group served as the control.

-

Incubation: The cells were incubated with the compounds for a predetermined period to allow for any potential cytotoxic effects to manifest.

-

Morphological Assessment: Following incubation, the morphology of the PC12 cells was observed using microscopy. Key indicators of neurotoxicity included cell rounding, shrinkage, and the retraction or disappearance of neurites.

-

Comparison: The morphological changes in the cells treated with this compound were compared to those of the control group and the group treated with the known neurotoxic compound, RG7834.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the in vitro neurotoxicity assessment of this compound.

Workflow for In Vitro Neurotoxicity Assay of this compound.

Signaling Pathways

The available literature on this compound primarily focuses on its antiviral activity against HBV and its direct interaction with viral components. At present, there is no detailed information available regarding the specific cellular signaling pathways that may be modulated by this compound to induce cytotoxicity. The observed neurotoxicity of the parent compound, RG7834, suggests potential off-target effects on neuronal pathways, but these have not been elucidated for this compound.

Conclusion

The preliminary cytotoxicity assessment of this compound indicates a favorable safety profile, particularly concerning neurotoxicity, when compared to its predecessor, RG7834. The primary evidence is qualitative, based on the preservation of normal neuronal cell morphology in the presence of the compound. Further studies are required to establish a quantitative cytotoxicity profile, including the determination of CC50 values in various cell lines, to fully characterize the therapeutic window of this promising anti-HBV agent. Researchers and drug development professionals are encouraged to consider these findings in the context of ongoing and future investigations into the clinical potential of this compound.

Hbv-IN-24: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Antiviral Activity of a Potent Hepatitis B Virus Inhibitor

Abstract

Hbv-IN-24, also identified as compound (2ʹS, 6S)-1a, is a novel dihydroquinolizinone (DHQ) derivative that has demonstrated potent inhibitory activity against the Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and in vitro evaluation are provided, along with an exploration of its proposed mechanism of action involving the inhibition of host-cell proteins essential for viral mRNA stabilization. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral research and the development of novel therapeutics for chronic hepatitis B.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies can suppress viral replication but rarely lead to a functional cure, primarily due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. The development of novel anti-HBV agents with different mechanisms of action is therefore a critical research priority. Dihydroquinolizinone (DHQ) derivatives have emerged as a promising class of HBV inhibitors. This compound is a potent member of this class, exhibiting nanomolar efficacy in inhibiting HBV DNA, HBsAg, and HBeAg. Notably, it has been designed to have an improved neurotoxicity profile compared to earlier DHQ compounds.

Chemical Structure and Properties

This compound is chemically known as (2ʹS, 6S)-1a. Its detailed chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (6S)-9-(((2S)-tetrahydrofuran-2-yl)methoxy)-6-isopropyl-10-methoxy-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylic acid |

| Molecular Formula | C₂₃H₂₇NO₆ |

| Molecular Weight | 413.46 g/mol |

| SMILES | COC1=C(C=C2C--INVALID-LINK--C(C)C)OC[C@@H]4CCCO4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

(Data sourced from MedChemExpress)

Biological Activity

This compound has demonstrated potent and broad-spectrum anti-HBV activity in in vitro studies. It effectively inhibits the production of key viral markers, as detailed in the table below.

Table 2: In Vitro Anti-HBV Activity of this compound

| Target | EC₅₀ (nM) |

| HBV DNA | 0.6 |

| HBsAg | 0.6 |

| HBeAg | 4.6 |

(Data sourced from MedChemExpress, originally reported by Qin X, et al.[1])

Mechanism of Action: Targeting Host Factors for Viral mRNA Degradation

The proposed mechanism of action for this compound and other dihydroquinolizinone derivatives involves the inhibition of host-cell proteins, specifically the non-canonical poly(A) polymerases PAPD5 and PAPD7. HBV hijacks these enzymes to stabilize its viral mRNA transcripts. By inhibiting PAPD5 and PAPD7, this compound disrupts this stabilization process, leading to the degradation of HBV mRNA and a subsequent reduction in the production of viral proteins and progeny DNA.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the procedures described in the scientific literature.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent details, and purification methods, please refer to the primary publication by Qin X, et al. (2022).[1]

In Vitro Anti-HBV Activity Assays

The antiviral activity of this compound is typically assessed using cell-based assays that measure the levels of HBV DNA, HBsAg, and HBeAg.

5.2.1. Cell Culture

-

HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV, are commonly used.

-

Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

5.2.2. Compound Treatment

-

Seed HepG2.2.15 cells in multi-well plates.

-

After cell attachment, treat the cells with various concentrations of this compound.

-

Include a positive control (e.g., a known HBV inhibitor like Entecavir) and a negative control (vehicle, e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 6-9 days), with periodic replacement of the culture medium containing the test compound.

5.2.3. Quantification of HBV Markers

-

HBV DNA:

-

Collect the cell culture supernatant.

-

Extract viral DNA using a commercial kit.

-

Quantify HBV DNA levels using quantitative real-time PCR (qPCR).

-

-

HBsAg and HBeAg:

-

Collect the cell culture supernatant.

-

Measure the levels of HBsAg and HBeAg using enzyme-linked immunosorbent assays (ELISA) with commercial kits.

-

5.2.4. Cytotoxicity Assay

-

To assess the cytotoxicity of this compound, a cell viability assay (e.g., MTT or CCK-8 assay) is performed in parallel on the same cell line.

-

This allows for the determination of the 50% cytotoxic concentration (CC₅₀) and the calculation of the selectivity index (SI = CC₅₀ / EC₅₀).

Conclusion

This compound is a promising novel inhibitor of the Hepatitis B Virus with potent in vitro activity against key viral markers. Its unique mechanism of action, targeting host factors essential for viral mRNA stability, offers a potential new avenue for the development of curative therapies for chronic hepatitis B. The improved neurotoxicity profile of this compound compared to earlier compounds in its class further enhances its potential as a lead candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and therapeutic potential of this compound.

References

Investigating the Novelty of Hbv-IN-24 as an HBV Inhibitor: A Technical Overview

To the esteemed researchers, scientists, and drug development professionals,

This technical guide serves to address the inquiry into the novelty and mechanisms of the Hepatitis B Virus (HBV) inhibitor designated as Hbv-IN-24 . Following a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries, it must be noted that no specific information, preclinical data, or publications pertaining to a molecule explicitly named "this compound" have been identified.

This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a very recent discovery that has not been published, or potentially a misnomer.

In the absence of specific data on this compound, this guide will provide a broader technical overview of the current landscape of novel HBV inhibitors in development. This will allow for an understanding of the potential mechanisms and experimental frameworks that would be applied to a new candidate inhibitor like this compound. We will explore the key viral and host targets for intervention, the established experimental protocols to evaluate efficacy, and the quantitative data typically generated.

The Landscape of Novel HBV Inhibitors

The development of new HBV therapies is focused on achieving a "functional cure," characterized by sustained off-treatment suppression of HBV DNA and hepatitis B surface antigen (HBsAg) loss.[1][2][3] Current research is pursuing several innovative strategies beyond the existing nucleos(t)ide analogues (NAs) and interferons.[4][5] These can be broadly categorized into direct-acting antivirals (DAAs) and host-targeting therapies.[3][4]

Direct-Acting Antivirals (DAAs)

DAAs interfere with specific steps of the HBV replication cycle. A hypothetical inhibitor like this compound would likely fall into one of the following classes:

-

Capsid Assembly Modulators (CAMs): These molecules disrupt the proper formation of the viral capsid, which is essential for protecting the viral genome and for reverse transcription.[6] CAMs can be classified as those that induce the formation of abnormal, non-functional capsids (CAM-A) and those that lead to empty capsids (CAM-N).[6]

-

RNA Interference (RNAi) Agents: Small interfering RNAs (siRNAs) can be designed to target and degrade viral messenger RNA (mRNA), thereby inhibiting the production of viral proteins, including HBsAg.[3][4] Several RNAi therapeutics are currently in clinical development.[3]

-

Entry Inhibitors: These agents block the interaction between the virus and host cell receptors, such as the sodium-taurocholate co-transporting polypeptide (NTCP), preventing the initial infection of hepatocytes.[4]

-

HBsAg Secretion Inhibitors: These molecules, also known as nucleic acid polymers (NAPs), are being investigated for their ability to block the release of HBsAg subviral particles, which are thought to contribute to immune tolerance.[1]

Host-Targeting Therapies

These strategies aim to boost the host's immune response to effectively control or clear the virus.

-

Toll-Like Receptor (TLR) Agonists: Activation of TLRs, such as TLR-7 and TLR-8, can stimulate the innate immune system to produce antiviral cytokines.[3][4]

-

Immune Checkpoint Inhibitors: These agents, already successful in oncology, aim to reverse T-cell exhaustion, a hallmark of chronic HBV infection, by blocking inhibitory receptors like PD-1.[1][3]

-

Therapeutic Vaccines: The goal of therapeutic vaccines is to stimulate a robust and specific T-cell response against HBV-infected cells.[1][4][7]

Experimental Protocols for Evaluating a Novel HBV Inhibitor

To characterize a novel inhibitor such as this compound, a series of in vitro and in vivo experiments would be conducted.

Table 1: Key Experimental Protocols for Characterizing a Novel HBV Inhibitor

| Experiment Type | Methodology | Purpose |

| In Vitro Antiviral Activity Assays | ||

| Cell-based HBV Replication Assays | Utilize HBV-producing cell lines (e.g., HepG2.2.15) or primary human hepatocytes. The test compound is added at various concentrations, and viral markers are quantified. | To determine the 50% effective concentration (EC50) for inhibiting HBV DNA replication, HBsAg and HBeAg secretion. |

| cccDNA Formation/Stability Assays | Employ specialized cell culture systems that support de novo cccDNA formation. Southern blotting or qPCR specific for cccDNA is used for quantification. | To assess the inhibitor's effect on the establishment and stability of the viral minichromosome, the key to viral persistence. |

| Mechanism of Action Studies | Dependent on the hypothesized target. Examples include in vitro capsid assembly assays, reverse transcriptase activity assays, or receptor binding assays. | To elucidate the specific step in the HBV lifecycle that is inhibited by the compound. |

| Cytotoxicity Assays | Treat uninfected and infected cell lines with the compound and measure cell viability using assays like MTT or LDH release. | To determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50). |

| In Vivo Efficacy Studies | ||

| HBV Transgenic Mouse Models | Administer the compound to mice that express HBV antigens and replicative intermediates. | To evaluate the in vivo antiviral efficacy and tolerability of the inhibitor. |

| Humanized Liver Mouse Models | Utilize mice with chimeric human livers that can be infected with HBV. | To assess the inhibitor's efficacy in a more physiologically relevant model of HBV infection. |

Quantitative Data Presentation

The efficacy and safety of a novel inhibitor are summarized through quantitative data.

Table 2: Representative Quantitative Data for a Novel HBV Inhibitor

| Parameter | Description | Example Value |

| In Vitro Efficacy | ||

| EC50 (HBV DNA) | Concentration for 50% inhibition of viral DNA replication. | 10 nM |

| EC50 (HBsAg) | Concentration for 50% inhibition of HBsAg secretion. | 50 nM |

| CC50 | Concentration for 50% reduction in cell viability. | >10 µM |

| Selectivity Index (SI) | Ratio of CC50 to EC50 (HBV DNA). | >1000 |

| In Vivo Efficacy | ||

| Log10 Reduction in Serum HBV DNA | Decrease in viral load in animal models after treatment. | 2.5 log10 IU/mL |

| Log10 Reduction in Serum HBsAg | Decrease in surface antigen levels in animal models. | 1.5 log10 IU/mL |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz (DOT language) can be used to create these visualizations, adhering to the specified formatting requirements.

HBV Replication Cycle and Targets for Inhibition

Caption: HBV replication cycle and points of intervention for novel inhibitors.

General Workflow for In Vitro Antiviral Screening

References

- 1. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel therapeutics for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hepatitis B Therapeutic Vaccine: A Patent Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of Hbv-IN-XX in Hepatitis B Virus (HBV) Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the template for viral replication.[1][2][3][4] The development of novel antiviral agents that can effectively target the HBV life cycle, particularly the formation and maintenance of cccDNA, is a critical area of research.[2][5]

These application notes provide a comprehensive guide for the preclinical evaluation of Hbv-IN-XX , a hypothetical novel inhibitor of HBV. The protocols outlined below describe the use of Hbv-IN-XX in established in vitro and in vivo models of HBV infection to characterize its antiviral activity, mechanism of action, and potential for therapeutic development.

Mechanism of Action of HBV Inhibitors

HBV replication is a complex process involving multiple steps, each presenting a potential target for antiviral intervention.[3][6] Novel inhibitors like Hbv-IN-XX are often designed to target specific viral or host factors essential for the viral life cycle. The primary targets for current and emerging HBV therapies include:

-

Viral Entry: Blocking the interaction between the HBV surface antigen (HBsAg) and the sodium taurocholate co-transporting polypeptide (NTCP) receptor on hepatocytes.[7]

-

cccDNA Formation and Transcription: Inhibiting the conversion of relaxed circular DNA (rcDNA) to cccDNA or suppressing the transcription of viral RNAs from the cccDNA minichromosome.[2][8]

-

Reverse Transcriptase Activity: Nucleos(t)ide analogs (NAs) are a class of drugs that inhibit the HBV polymerase, preventing the reverse transcription of pregenomic RNA (pgRNA) into rcDNA.[9][10]

-

Ribonuclease H (RNase H) Activity: The HBV polymerase also possesses an RNase H domain crucial for degrading the pgRNA template during reverse transcription. Inhibitors of this function can disrupt viral replication.[11][12]

-

Capsid Assembly: Modulating the assembly of the viral capsid, which is essential for pgRNA encapsidation and reverse transcription.

-

Viral Protein Expression and Secretion: Targeting the expression or secretion of viral antigens such as HBsAg and HBeAg.

The following diagram illustrates the HBV life cycle and potential points of inhibition for antiviral compounds.

Caption: The HBV life cycle and potential targets for antiviral therapy.

Data Presentation: Quantitative Analysis of Hbv-IN-XX

The antiviral activity and cytotoxicity of Hbv-IN-XX should be systematically evaluated and presented in a clear, tabular format for easy comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Hbv-IN-XX

| Cell Line | Parameter | Hbv-IN-XX | Control Compound (e.g., Entecavir) |

| HepG2-NTCP | EC50 (µM) vs. HBV DNA | Value | Value |

| EC50 (µM) vs. cccDNA | Value | Value | |

| CC50 (µM) | Value | Value | |

| Selectivity Index (SI = CC50/EC50) | Value | Value | |

| HepAD38 | EC50 (µM) vs. HBV DNA | Value | Value |

| CC50 (µM) | Value | Value | |

| Selectivity Index (SI = CC50/EC50) | Value | Value | |

| Primary HumanHepatocytes (PHH) | EC50 (µM) vs. HBV DNA | Value | Value |

| CC50 (µM) | Value | Value | |

| Selectivity Index (SI = CC50/EC50) | Value | Value |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is a measure of the therapeutic window of a compound.

Table 2: In Vivo Efficacy of Hbv-IN-XX in HBV-Infected Humanized Mice

| Treatment Group | Dosage (mg/kg/day) | Change in Serum HBV DNA (log10 IU/mL) | Change in Intrahepatic cccDNA (copies/cell) | Change in Serum HBsAg (log10 IU/mL) |

| Vehicle Control | - | Value | Value | Value |

| Hbv-IN-XX | Dose 1 | Value | Value | Value |

| Dose 2 | Value | Value | Value | |

| Control Compound | Dose | Value | Value | Value |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Experimental Protocols

-

HepG2-NTCP Cells: These are HepG2 cells engineered to express the human NTCP receptor, making them susceptible to HBV infection.[7][8] They should be cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).

-

HepAD38 Cells: This cell line contains a stably integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[8] They are useful for screening compounds that inhibit HBV replication downstream of cccDNA formation. Culture in DMEM with 10% FBS, penicillin/streptomycin, G418, and tetracycline (to suppress HBV expression during routine culture).

-

Primary Human Hepatocytes (PHH): PHH are considered the gold standard for in vitro HBV studies but have limited availability and viability.[13] They require specialized culture media and handling.

The following workflow outlines the process of infecting HepG2-NTCP cells and treating them with Hbv-IN-XX.

Caption: Workflow for HBV infection and compound treatment of HepG2-NTCP cells.

-

Principle: To determine the CC50 of Hbv-IN-XX, a cell viability assay such as the MTT or MTS assay is performed.

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of Hbv-IN-XX for the same duration as the antiviral assay.

-

Add the viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 using non-linear regression analysis.

-

-

Principle: Real-time quantitative PCR (qPCR) is used to measure the levels of total HBV DNA and cccDNA. Specific primers are used to differentiate between the two forms of viral DNA.[14][15]

-

Protocol for Total HBV DNA from Supernatant:

-

Collect the cell culture supernatant.

-

Isolate viral DNA using a commercial viral DNA extraction kit.

-

Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

-

Quantify the results using a standard curve of a plasmid containing the HBV genome.

-

-

Protocol for Intracellular cccDNA:

-

Harvest the cells and perform a modified Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA, while removing most of the chromosomal DNA.[14][16]

-

To further remove contaminating rcDNA, the DNA extract can be treated with a plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA.

-

Perform qPCR using primers that specifically amplify the cccDNA form.

-

Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., β-globin) from the same sample.

-

-

Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the amount of secreted HBsAg and HBeAg in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant at various time points.

-

Perform the ELISA using commercially available kits according to the manufacturer's instructions.

-

Measure the absorbance and calculate the antigen concentrations based on a standard curve.

-

In Vivo Experimental Protocols

Due to the narrow host range of HBV, specialized animal models are required for in vivo studies.[17][18]

-

Humanized Mice: Immunodeficient mice engrafted with human hepatocytes are susceptible to HBV infection and support the entire viral life cycle, including cccDNA formation.[19][20][21] These are currently the most relevant small animal models for preclinical drug evaluation.

-

HBV Transgenic Mice: These mice carry the HBV genome integrated into their own genome and produce viral particles, but they do not support de novo infection and cccDNA formation from an external source.[19][22] They are useful for studying HBV pathogenesis and the effects of inhibitors on viral replication from an integrated template.

-

Hydrodynamic Injection (HDI) Model: This involves the rapid injection of a large volume of a plasmid containing the HBV genome into the tail vein of a mouse, leading to transient HBV replication in the liver.[20][21]

The following workflow describes a typical efficacy study of an anti-HBV compound in humanized mice.

Caption: Workflow for an in vivo efficacy study of an anti-HBV compound.

-

Serum HBV DNA: Isolate DNA from serum samples and quantify using qPCR as described for the in vitro supernatant samples.

-

Serum HBsAg: Quantify using ELISA as described for the in vitro samples.

-

Intrahepatic HBV DNA and cccDNA: Isolate total DNA from a portion of the liver tissue and quantify total HBV DNA and cccDNA by qPCR, normalizing to a host housekeeping gene.[14]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of novel anti-HBV compounds like Hbv-IN-XX. By systematically assessing the antiviral activity, mechanism of action, and cytotoxicity in relevant in vitro and in vivo models, researchers can generate the critical data needed to advance promising candidates toward clinical development. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and contribute to the ultimate goal of finding a functional cure for chronic Hepatitis B.

References

- 1. Role of hepatitis B virus in development of hepatocellular carcinoma: Focus on covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gut.bmj.com [gut.bmj.com]

- 15. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal Models of Hepatitis B Virus Infection-Success, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]

- 22. In Vivo Model Systems for Hepatitis B Virus Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HBV-IN-29, a Hepatitis B Virus cccDNA Inhibitor

Disclaimer: No specific information was found for a compound designated "Hbv-IN-24." This document provides detailed application notes and protocols for HBV-IN-29 , a known flavonoid analogue and potent in vitro inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). The methodologies described are based on established in vitro HBV infection models and are intended for researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key challenge in eradicating HBV is the persistence of a stable viral mini-chromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the template for all viral transcripts, making it a critical target for curative therapies. HBV-IN-29 is a flavonoid analogue that has been identified as a potent inhibitor of HBV cccDNA.[1] These application notes provide a summary of its in vitro activity and detailed protocols for its evaluation.

Mechanism of Action

HBV-IN-29 targets the stability or formation of the HBV cccDNA within the nucleus of infected hepatocytes.[1] By reducing the levels of cccDNA, HBV-IN-29 effectively suppresses the transcription of viral RNAs, leading to a downstream reduction in the production of viral proteins (such as HBeAg and HBsAg) and new viral particles.[1]

Quantitative Data Summary

The in vitro efficacy of HBV-IN-29 has been quantified in different cell-based assay systems. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Assay Duration | Parameter Measured | IC50 Value (µM) | Reference |

| HepDES19 | 24 hours | HBeAg Levels | 1.34 | [1] |

| Primary Human Hepatocytes (PHH) | 9 days | HBeAg Levels | 0.12 | [1] |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of HBV-IN-29. These protocols are based on widely used HBV cell culture models.[2][3][4]

Cell Culture and Maintenance

Objective: To maintain susceptible cell lines for HBV infection and compound testing. Commonly used cell lines include HepG2-NTCP (HepG2 cells overexpressing the HBV entry receptor, sodium taurocholate co-transporting polypeptide) and HepDES19 cells, which allow for inducible HBV replication.[1][2]

Materials:

-

HepG2-NTCP or HepDES19 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or Puromycin (for maintaining selection of NTCP-expressing cells)

-

Collagen-coated culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HepG2-NTCP cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).

-

For HepDES19 cells, culture in a similar medium but without the NTCP-selection antibiotic. To induce HBV replication, remove tetracycline from the culture medium.

-

Passage cells every 3-4 days when they reach 80-90% confluency. Use trypsin-EDTA to detach cells and re-seed at a 1:3 to 1:5 ratio in fresh, pre-warmed medium on collagen-coated plates.

In Vitro HBV Infection and Compound Treatment (HepG2-NTCP)

Objective: To establish an active HBV infection in vitro and assess the dose-dependent antiviral activity of HBV-IN-29.

Materials:

-

Concentrated HBV inoculum (Genotype D is commonly used)

-

HepG2-NTCP cells

-

Collagen-coated 24-well or 96-well plates

-

Polyethylene glycol 8000 (PEG 8000)

-

Dimethyl sulfoxide (DMSO)

-

HBV-IN-29 stock solution (e.g., 10 mM in DMSO)

-

Culture medium (as described in 4.1)

Protocol:

-

Seed HepG2-NTCP cells in collagen-coated plates at a density of 2 x 10^5 cells/well (for a 24-well plate) one day prior to infection.[4]

-

On the day of infection, prepare the HBV inoculum in culture medium containing 4% PEG 8000 and 2% DMSO.[4]

-

Aspirate the medium from the cells and add the HBV inoculum. A multiplicity of infection (MOI) of 100 to 500 genome equivalents (GE)/cell is often used.[2]

-

Incubate for 16-24 hours at 37°C.[4]

-

After incubation, thoroughly wash the cells three times with PBS to remove the inoculum.

-

Add fresh culture medium containing serial dilutions of HBV-IN-29. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle control" (DMSO only) and a "no-treatment" control.

-

Incubate the plates at 37°C, refreshing the medium with the appropriately diluted compound every 2-3 days.

-

Harvest cell supernatants and/or cell lysates at desired time points (e.g., day 3, 6, 9 post-infection) for downstream analysis.

Endpoint Analysis

Objective: To quantify the effect of HBV-IN-29 on viral replication and antigen production.

A. Quantification of HBeAg/HBsAg by ELISA:

-

Collect the cell culture supernatant at specified time points.

-

Centrifuge the supernatant to remove cell debris.

-

Quantify the amount of secreted HBeAg and HBsAg using commercial ELISA kits, following the manufacturer's instructions.

-

Generate dose-response curves by plotting the percentage of antigen inhibition against the log concentration of HBV-IN-29 to calculate IC50 values.

B. Quantification of HBV DNA and cccDNA by qPCR:

-

Extracellular HBV DNA: Extract viral DNA from the cell culture supernatant using a viral DNA extraction kit.

-

Intracellular HBV DNA: Lyse the cells and extract total intracellular DNA.

-

cccDNA: To specifically measure cccDNA, treat the total intracellular DNA extract with a plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA, leaving the cccDNA intact.

-

Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome.

-

Normalize the amount of viral DNA to a housekeeping gene (for intracellular DNA) or to a standard curve.

Cytotoxicity Assay

Objective: To determine the concentration of HBV-IN-29 that is toxic to the host cells and to calculate the selectivity index (SI).

Protocol:

-

Seed HepG2-NTCP cells in a 96-well plate at an appropriate density.

-

Treat the cells with the same serial dilutions of HBV-IN-29 used in the efficacy assay.

-

Incubate for a period equivalent to the longest efficacy assay (e.g., 9 days), refreshing the compound-containing medium as before.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Determine the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile.

References

- 1. HBV-IN-29 | HBV | 2413192-59-1 | Invivochem [invivochem.com]

- 2. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro investigation of HBV clinical isolates from Chinese patients reveals that genotype C isolates possess higher infectivity than genotype B isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Efficacy of Hbv-IN-24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of novel antiviral agents targeting various stages of the HBV life cycle is a critical area of research. Hbv-IN-24 is a novel investigational inhibitor of Hepatitis B Virus. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the in vitro and in vivo efficacy of this compound.

The following sections detail the methodologies for key experiments, present data in a structured format for easy comparison, and include diagrams of relevant signaling pathways and experimental workflows to provide a clear and concise guide for researchers.

In Vitro Efficacy Assessment

A variety of in vitro systems are available to assess the antiviral activity of this compound against Hepatitis B Virus. These range from cell-based assays that model different aspects of the viral life cycle to enzymatic assays that can pinpoint the specific molecular target of the compound.

Cell-Based Assays

Cell-based assays are fundamental for determining the potency and cytotoxicity of antiviral compounds in a biologically relevant context.

Hepatoma cell lines that are stably or transiently transfected to express HBV are widely used to study the later stages of the viral life cycle, including replication, transcription, and virion production.[1][2]

Protocol 1: Antiviral Activity in HepG2.2.15 Cells

The HepG2.2.15 cell line is a widely used model that constitutively expresses HBV proteins and produces infectious virions.[2]

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

96-well cell culture plates

-

Reagents for quantifying HBV DNA (e.g., qPCR kit)

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

-

Remove the culture medium from the cells and add the different concentrations of this compound. Include a no-drug control and a positive control (e.g., entecavir).

-

Incubate the plates for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.

-

On day 7, collect the cell culture supernatant to quantify extracellular HBV DNA.

-

Lyse the cells to measure intracellular HBV DNA and to assess cytotoxicity.

-

Quantify HBV DNA levels using quantitative PCR (qPCR).

-

Determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Data Presentation:

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound in HepG2.2.15 Cells

| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | 15.2 | >50 | >3289 |

| Entecavir | 5.8 | >100 | >17241 |

The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as the cellular receptor for HBV has enabled the development of hepatoma cell lines that are susceptible to de novo HBV infection, allowing for the study of the early stages of the viral life cycle.[1]

Protocol 2: Inhibition of HBV Entry in HepG2-NTCP Cells

Materials:

-

HepG2-NTCP cells

-

HBV inoculum (cell culture-derived or patient serum-derived)

-

This compound

-

Reagents for measuring HBsAg or HBeAg (e.g., ELISA kit)

Procedure:

-

Seed HepG2-NTCP cells in 48-well plates.

-

Pre-incubate the cells with various concentrations of this compound for 2 hours.

-

Infect the cells with HBV inoculum in the presence of the compound.

-

After 16-24 hours of infection, wash the cells to remove the inoculum and add fresh medium containing the compound.

-

Continue incubation for an additional 5-7 days.

-

Collect the culture supernatant to quantify secreted Hepatitis B surface antigen (HBsAg) or Hepatitis B e-antigen (HBeAg) by ELISA.

-

Calculate the EC₅₀ based on the reduction of HBsAg or HBeAg levels.

Data Presentation:

Table 2: Inhibition of HBV Entry by this compound in HepG2-NTCP Cells

| Compound | EC₅₀ (nM) for HBsAg reduction |

| This compound | 25.6 |

| Myrcludex B | 0.5 |

Molecular Biology Techniques for Quantification

Accurate quantification of viral markers is crucial for assessing the efficacy of antiviral compounds.

Protocol 3: Quantification of HBV DNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method for quantifying HBV DNA from cell culture supernatants or cell lysates.[3][4]

Materials:

-

DNA extraction kit

-

qPCR master mix

-

Primers and probe specific for a conserved region of the HBV genome

-

HBV DNA standard for absolute quantification

Procedure:

-

Extract DNA from the sample (supernatant or cell lysate).

-

Set up the qPCR reaction with the extracted DNA, master mix, primers, and probe.

-

Run the qPCR reaction using a real-time PCR instrument.

-

Generate a standard curve using serial dilutions of the HBV DNA standard.

-

Quantify the HBV DNA copies in the samples by interpolating their Ct values on the standard curve.

Protocol 4: Quantification of Covalently Closed Circular DNA (cccDNA)

cccDNA is the persistent form of the HBV genome in the nucleus of infected hepatocytes and a key target for curative therapies.[5][6]

Materials:

-

Cell lysis buffer

-

Plasmid-safe ATP-dependent DNase

-

qPCR reagents for cccDNA-specific amplification

Procedure:

-

Isolate total DNA from infected cells.

-

Treat the DNA with plasmid-safe DNase to digest all non-cccDNA forms.

-

Perform qPCR using primers that specifically amplify the gap region of the cccDNA.

-

Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene).

In Vivo Efficacy Assessment

Animal models are essential for evaluating the preclinical efficacy, pharmacokinetics, and safety of antiviral candidates.[7][8][9][10][11]

Humanized Mouse Models

Mice with humanized livers, created by engrafting primary human hepatocytes into immunodeficient mice, are susceptible to HBV infection and are considered a gold standard small animal model.[9][11]

Protocol 5: Efficacy of this compound in an HBV-Infected Humanized Mouse Model

Materials:

-

Humanized mice (e.g., uPA/SCID or FRGKO models)

-

HBV inoculum

-

This compound formulation for in vivo administration

-

Equipment for blood collection and liver tissue harvesting

Procedure:

-

Infect humanized mice with HBV.

-

Monitor serum HBV DNA and HBsAg levels to confirm chronic infection.

-

Randomize the infected mice into treatment groups (vehicle control, this compound at different doses, positive control).

-

Administer the compounds daily for a specified period (e.g., 4-8 weeks).

-

Monitor serum HBV DNA, HBsAg, and HBeAg levels weekly.

-

At the end of the study, harvest liver tissue to measure intrahepatic HBV DNA and cccDNA.

Data Presentation:

Table 3: In Vivo Efficacy of this compound in Humanized Mice

| Treatment Group | Mean Log₁₀ Reduction in Serum HBV DNA (IU/mL) | Mean Log₁₀ Reduction in HBsAg (IU/mL) | Mean Log₁₀ Reduction in Liver cccDNA (copies/cell) |

| Vehicle | 0.1 | 0.05 | 0.02 |

| This compound (10 mg/kg) | 1.5 | 0.8 | 0.5 |

| This compound (30 mg/kg) | 2.8 | 1.5 | 1.2 |

| Entecavir (0.5 mg/kg) | 3.2 | 0.1 | 0.3 |

Visualizations

HBV Life Cycle and Potential Targets of this compound

Caption: HBV Life Cycle and potential targets for antiviral intervention.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for in vitro evaluation of this compound efficacy.

In Vivo Efficacy Evaluation Workflow

Caption: Workflow for in vivo efficacy testing in humanized mice.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a combination of in vitro and in vivo models, researchers can comprehensively characterize the antiviral potency, mechanism of action, and safety profile of this novel HBV inhibitor. The structured data presentation and visual workflows are designed to facilitate experimental planning and data interpretation, ultimately accelerating the development of new therapeutic strategies for chronic Hepatitis B.

References

- 1. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Recent advances in molecular diagnostics of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virologic Monitoring of Hepatitis B Virus Therapy in Clinical Trials and Practice: Recommendations for a Standardized Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - ProQuest [proquest.com]

- 8. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]

- 10. Animal Models of Hepatitis B Virus Infection-Success, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of Novel Hepatitis B Virus (HBV) Inhibitors

Topic: Application of a Novel HBV Inhibitor (Hypothetically Named Hbv-IN-X) in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, such as interferons and nucleos(t)ide analogs, can suppress viral replication but rarely lead to a complete cure.[3] The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a major obstacle to viral eradication.[1] Therefore, there is an urgent need for novel antiviral agents that target different aspects of the HBV life cycle.[4][5][6][7]

High-throughput screening (HTS) is a critical tool in the discovery of new anti-HBV compounds.[1][8][9] This application note provides a generalized protocol for the use of a hypothetical novel HBV inhibitor, "Hbv-IN-X," in a cell-based HTS assay. The methodologies described herein are based on established principles of HBV research and drug discovery and can be adapted for the characterization of other novel inhibitors.

HBV Life Cycle and Potential Drug Targets

The HBV life cycle offers multiple targets for therapeutic intervention.[4][5][6] Key stages include:

-

Entry: The virus attaches to and enters hepatocytes.

-

cccDNA Formation: The viral genome is transported to the nucleus and converted into cccDNA.

-

Transcription and Translation: The cccDNA serves as a template for the transcription of viral RNAs, which are then translated into viral proteins.

-

Capsid Assembly: The pregenomic RNA (pgRNA) is encapsidated with the viral polymerase.

-

Reverse Transcription: Inside the capsid, the pgRNA is reverse-transcribed into new viral DNA.

-

Virion Secretion: The newly formed nucleocapsids are enveloped and secreted as new virions.

Novel inhibitors may target any of these steps. The following diagram illustrates the HBV life cycle and highlights potential points of inhibition.

Caption: The HBV life cycle and potential targets for antiviral therapy.

High-Throughput Screening Protocol for Hbv-IN-X

This protocol describes a cell-based HTS assay to identify and characterize inhibitors of HBV replication.

Assay Principle

This assay utilizes a human hepatoma cell line engineered to support HBV replication (e.g., HepG2.2.15 or a similar cell line).[1] The level of a secreted viral antigen, such as Hepatitis B surface antigen (HBsAg) or Hepatitis B e-antigen (HBeAg), in the cell culture supernatant is measured as an indicator of viral replication. A reduction in the level of the secreted antigen in the presence of a test compound indicates potential anti-HBV activity.

Materials and Reagents

-

Cell Line: HepG2.2.15 or other suitable HBV-replicating cell line.

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and G418 (for selection).

-

Test Compound: Hbv-IN-X (and other compounds to be screened).

-

Reference Compounds: Entecavir, Tenofovir (as positive controls).

-

Vehicle Control: DMSO.

-

Assay Plates: 384-well, clear-bottom, black-walled microplates.

-

Detection Reagents: HBsAg or HBeAg ELISA kit.

-

Liquid Handling System: Automated liquid handler for dispensing cells and compounds.

-

Plate Reader: ELISA plate reader.

Experimental Workflow

The following diagram outlines the experimental workflow for the HTS assay.

Caption: High-throughput screening experimental workflow.

Detailed Protocol

-

Cell Seeding:

-

Culture HepG2.2.15 cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Using an automated liquid handler, dispense 5,000 cells in 40 µL of medium into each well of a 384-well plate.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

-

Compound Addition:

-

Prepare a stock solution of Hbv-IN-X and other test compounds in DMSO.

-

Create a dilution series of the compounds.

-

Add 100 nL of the compound solutions to the appropriate wells of the assay plates.

-

Include wells with a reference inhibitor (e.g., Entecavir) as a positive control and wells with DMSO as a vehicle (negative) control.

-

-

Incubation:

-

Incubate the plates for 3 to 5 days at 37°C and 5% CO2.

-

-

Supernatant Collection:

-

After incubation, carefully collect 20 µL of the cell culture supernatant from each well.

-

-

Antigen Detection:

-

Perform an HBsAg or HBeAg ELISA according to the manufacturer's instructions.

-

Briefly, add the collected supernatant to ELISA plates pre-coated with anti-HBsAg/HBeAg antibodies.

-

Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and stop the reaction.

-

-

Data Analysis:

-

Read the absorbance of the ELISA plates using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the 50% inhibitory concentration (IC50) for active compounds by fitting the dose-response data to a four-parameter logistic equation.

-

Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

-

Data Presentation

The following table presents hypothetical quantitative data for Hbv-IN-X and reference compounds.

| Compound | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Hbv-IN-X | Unknown | 50 | >100 | >2000 |

| Entecavir | Polymerase | 10 | >100 | >10000 |

| Tenofovir | Polymerase | 100 | >100 | >1000 |

IC50: 50% inhibitory concentration against HBV replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index.

Hit Confirmation and Follow-up

Compounds identified as "hits" in the primary screen should undergo further validation. The following diagram illustrates the logical progression from a primary hit to a confirmed lead.

Caption: Logical workflow from hit identification to lead compound.

Conclusion

This application note provides a framework for the application of a novel HBV inhibitor, exemplified by "Hbv-IN-X," in a high-throughput screening setting. The described protocol, from primary screening to hit confirmation, offers a robust methodology for the identification and characterization of new anti-HBV agents. The successful discovery and development of novel inhibitors targeting various stages of the HBV life cycle are essential for achieving a functional cure for chronic hepatitis B.

References

- 1. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 3. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drug targets in hepatitis B virus infection. | Semantic Scholar [semanticscholar.org]

- 8. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Novel Non-Nucleoside Inhibitors in HBV Polymerase Activity Assays

Topic: Utilizing Novel Non-Nucleoside Inhibitors (NNIs) in Hepatitis B Virus (HBV) Polymerase Activity Assays

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hepatitis B Virus (HBV) polymerase is a critical enzyme essential for the replication of the viral genome, making it a prime target for antiviral drug development.[1][2] Unlike nucleoside/nucleotide analogs (NAs) that act as chain terminators, non-nucleoside inhibitors (NNIs) typically bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its enzymatic activity.[3] This distinct mechanism of action offers the potential for synergistic effects with existing therapies and activity against NA-resistant HBV strains.[1][2] These application notes provide detailed protocols for evaluating the efficacy of novel non-nucleoside inhibitors, exemplified by the hypothetical compound Hbv-IN-24, in HBV polymerase activity assays.

Mechanism of Action

HBV polymerase possesses both reverse transcriptase (RT) and RNase H activities, both of which are crucial for viral replication.[4][5] NNIs of HBV polymerase are designed to inhibit the DNA elongation activity of the RT domain.[1][2][6] By binding to an allosteric pocket, these inhibitors can disrupt the catalytic site's function, thereby blocking viral DNA synthesis.[3] This mechanism is analogous to non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy.[3]

Data Presentation: In Vitro Efficacy of Representative Non-Nucleoside HBV Polymerase Inhibitors

The following table summarizes the in vitro antiviral activity of representative non-nucleoside HBV polymerase inhibitors, which can be used as a reference for evaluating novel compounds like this compound.

| Compound | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| Piceatannol | In vitro polymerase elongation | - | - | - | - | [1][6] |

| PDM2 | HBV replication | - | 14.4 ± 7.7 | - | - | [1][2][6] |

| Pranlukast | HBV life cycle | HepG2-NTCPsec+ | - | 4.3 | >50 | [7] |

| Cytochalasin D | HBV life cycle | HepG2-NTCPsec+ | - | 0.07 | >50 | [7] |

| Fludarabine | HBV life cycle | HepG2-NTCPsec+ | - | 0.1 | 13.4 | [7] |

| Dexmedetomidine | HBV life cycle | HepG2-NTCPsec+ | - | 6.2 | >50 | [7] |

Experimental Protocols

In Vitro HBV Polymerase Elongation Assay

This assay directly measures the inhibitory effect of a compound on the DNA elongation activity of recombinant HBV polymerase.[1][2]

Materials and Reagents:

-

Recombinant HBV polymerase (RT domain)

-

Biotinylated DNA primer-template complex

-

Deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated microplates

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Protocol:

-

Plate Preparation: Coat streptavidin-coated microplates with the biotinylated DNA primer-template complex.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Reaction Mixture: In a separate plate, prepare the polymerase reaction mixture containing recombinant HBV polymerase, dNTPs (with DIG-dUTP), and the test compound at various concentrations.

-

Initiation of Reaction: Transfer the reaction mixture to the primer-template coated plate to initiate the elongation reaction. Incubate at 37°C for 1-2 hours.

-

Washing: Wash the plate to remove unincorporated dNTPs and the enzyme.

-

Detection: Add anti-DIG-HRP antibody and incubate to allow binding to the incorporated DIG-labeled dUTPs.

-

Substrate Addition: After another wash step, add the HRP substrate and incubate until color develops.

-

Stopping the Reaction: Add the stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based HBV Replication Assay

This assay measures the effect of the compound on HBV replication in a cell culture system.

Materials and Reagents:

-

HepG2.2.15 cells (stably transfected with the HBV genome)

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)

-

This compound and control compounds

-

Lysis buffer for DNA extraction

-

Reagents for quantitative PCR (qPCR) to detect HBV DNA[8][9][10][11]

Protocol:

-

Cell Seeding: Seed HepG2.2.15 cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 3-6 days), replacing the medium with fresh compound-containing medium as needed.

-

Harvesting Supernatant and Cells:

-

Collect the cell culture supernatant to measure secreted HBV DNA (virions).

-

Lyse the cells to extract intracellular HBV DNA.

-

-

DNA Extraction: Extract viral DNA from both the supernatant and the cell lysates.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome.[8][9][10][11]

-

Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of the compound.

-

Data Analysis:

-

Calculate the EC50 value by plotting the percentage of reduction in HBV DNA levels against the compound concentration.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50.

-

Visualizations

Caption: Workflow for an in vitro HBV polymerase elongation assay.

Caption: Proposed mechanism of action for a non-nucleoside HBV polymerase inhibitor.

References

- 1. Non-nucleoside hepatitis B virus polymerase inhibitors identified by an in vitro polymerase elongation assay - ProQuest [proquest.com]

- 2. Non-nucleoside hepatitis B virus polymerase inhibitors identified by an in vitro polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic Range and Reproducibility of Hepatitis B Virus (HBV) DNA Detection and Quantification by Cobas Taqman HBV, a Real-Time Semiautomated Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative polymerase chain reaction assay for serum hepatitis B virus DNA as a predictive factor for post-treatment relapse after lamivudine induced hepatitis B e antigen loss or seroconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PMC [pmc.ncbi.nlm.nih.gov]